molecular formula C13H24O2 B12653136 3,3,5-Trimethylcyclohexyl butyrate CAS No. 94200-12-1

3,3,5-Trimethylcyclohexyl butyrate

Cat. No.: B12653136
CAS No.: 94200-12-1
M. Wt: 212.33 g/mol
InChI Key: UIFRJGOCMUXTRV-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexyl butyrate is an organic compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.328 g/mol . It is also known as butyric acid 3,3,5-trimethylcyclohexyl ester. This compound is characterized by its cyclohexane ring substituted with three methyl groups and a butyrate ester functional group. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-trimethylcyclohexyl butyrate typically involves the esterification of 3,3,5-trimethylcyclohexanol with butyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials, 3,3,5-trimethylcyclohexanol and butyric acid, are fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified .

Chemical Reactions Analysis

Types of Reactions: 3,3,5-Trimethylcyclohexyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3,5-Trimethylcyclohexyl butyrate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: It is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of 3,3,5-trimethylcyclohexyl butyrate involves its hydrolysis to 3,3,5-trimethylcyclohexanol and butyric acid. The ester bond is cleaved by esterases or under acidic or basic conditions. The resulting alcohol and acid can then participate in various biochemical pathways. The molecular targets and pathways involved include the activation of G-protein coupled receptors by butyric acid and the modulation of histone deacetylase activity .

Comparison with Similar Compounds

Uniqueness: 3,3,5-Trimethylcyclohexyl butyrate is unique due to the presence of three methyl groups on the cyclohexane ring, which imparts steric hindrance and affects its reactivity and physical properties. This makes it distinct from other esters like cyclohexyl butyrate, which lacks these methyl groups and thus has different chemical behavior .

Biological Activity

3,3,5-Trimethylcyclohexyl butyrate is a chemical compound with the molecular formula C13_{13}H24_{24}O2_2. It is primarily known for its applications in the fragrance industry and as a flavoring agent. However, its biological activity has garnered interest in recent years, particularly regarding its effects on various biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C13_{13}H24_{24}O2_2
  • CAS Number: 3023950
  • Structural Characteristics: The compound features a cyclohexane ring with three methyl groups and a butyrate moiety, influencing its lipophilicity and interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Properties:
    • Research indicates that certain butyrate derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This mechanism may involve the modulation of NF-κB signaling pathways.
  • Antioxidant Activity:
    • The compound may possess antioxidant properties that help mitigate oxidative stress in cells. This is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
  • Neuroprotective Effects:
    • Preliminary studies suggest that butyrate compounds can exert neuroprotective effects by influencing neuronal signaling pathways and reducing neuroinflammation .

Biological Activity Data

Activity Type Effect Mechanism Reference
Anti-inflammatoryInhibition of TNF-α and IL-6NF-κB pathway modulation
AntioxidantReduction of oxidative stressScavenging ROS
NeuroprotectiveProtection against neuroinflammationModulation of neuronal signaling

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various butyrate derivatives on RAW 264.7 macrophages. Results showed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in a dose-dependent manner. The inhibition was linked to decreased activation of NF-κB and p38 MAPK pathways.

Case Study 2: Neuroprotection in Animal Models

In a rat model of neuroinflammation induced by amyloid-beta (Aβ), administration of this compound resulted in reduced levels of inflammatory markers (IL-6, TNF-α) and improved cognitive function. These findings suggest potential therapeutic applications for neurodegenerative diseases characterized by inflammation .

Properties

CAS No.

94200-12-1

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(3,3,5-trimethylcyclohexyl) butanoate

InChI

InChI=1S/C13H24O2/c1-5-6-12(14)15-11-7-10(2)8-13(3,4)9-11/h10-11H,5-9H2,1-4H3

InChI Key

UIFRJGOCMUXTRV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CC(CC(C1)(C)C)C

Origin of Product

United States

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